molecular formula C9H10O2 B1345598 4-Methoxy-3-methylbenzaldehyde CAS No. 32723-67-4

4-Methoxy-3-methylbenzaldehyde

Cat. No.: B1345598
CAS No.: 32723-67-4
M. Wt: 150.17 g/mol
InChI Key: MYLBIQHZWFWSMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-methylbenzaldehyde: is an aromatic aldehyde with the molecular formula C9H10O2 3-Methyl-p-anisaldehyde . This compound is characterized by a benzene ring substituted with a methoxy group (-OCH3) at the fourth position and a methyl group (-CH3) at the third position, along with an aldehyde group (-CHO) at the first position. It is commonly used in organic synthesis and has applications in various fields including pharmaceuticals and fragrances .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-3-methylbenzaldehyde can be synthesized through several methods. One common method involves the formylation of 4-methoxy-3-methylbenzene using the Vilsmeier-Haack reaction. This reaction typically involves the use of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) as reagents. The reaction proceeds under controlled temperature conditions to yield the desired aldehyde .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as or .

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like or .

    Substitution: The methoxy and methyl groups on the benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid and sulfuric acid mixture for nitration.

Major Products Formed:

Scientific Research Applications

4-Methoxy-3-methylbenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

    4-Methoxybenzaldehyde: Lacks the methyl group at the third position.

    3-Methylbenzaldehyde: Lacks the methoxy group at the fourth position.

    4-Hydroxy-3-methylbenzaldehyde: Has a hydroxyl group instead of a methoxy group at the fourth position.

Uniqueness: 4-Methoxy-3-methylbenzaldehyde is unique due to the presence of both methoxy and methyl groups on the benzene ring, which influence its chemical reactivity and physical properties. This combination of substituents makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-methoxy-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7-5-8(6-10)3-4-9(7)11-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLBIQHZWFWSMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186399
Record name 3-Methyl-4-anisaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32723-67-4
Record name 4-Methoxy-3-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32723-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-4-anisaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032723674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-4-anisaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-4-anisaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.510
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Methyl-4-anisaldehyde
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH5G8E8NAN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A stirred solution of 180 mL (1.6 Molar in hexane: 0.29 mole) of n-butyllithium in 250 mL of THF was cooled to below −60° C., and a solution of 50 grams (0.26 mole) of 5-bromo-2-methoxytoluene (commercially available) was added at a rate to maintain the reaction mixture temperature below −55° C. Upon completion of addition, the reaction mixture was cooled to about −60° C. to −70° C. where it stirred for 70 minutes. After this time, 80 mL (0.99 mole) of DMF was added to the reaction mixture at a rate to maintain the reaction mixture temperature below −50° C. Upon completion of addition, the reaction mixture was poured into an aqueous dilute sodium chloride solution, and then it was extracted with two portions of diethyl ether. The combined extracts were washed with one portion of an aqueous dilute sodium chloride solution, with one portion of an aqueous saturated sodium chloride solution, and then dried with sodium sulfate. The mixture was filtered and the filtrate was concentrated under reduced pressure, yielding 35.7 grams of a residual oil. The oil was purified by column chromatography on silica gel using mixtures of hexane and ethyl acetate as eluant. The appropriate fractions of eluate were combined and concentrated under reduced pressure, yielding 23.2 grams of the subject compound. The NMR spectrum was consistent with the proposed structure.
Quantity
180 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-3-methylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Methoxy-3-methylbenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-Methoxy-3-methylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-Methoxy-3-methylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-Methoxy-3-methylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Methoxy-3-methylbenzaldehyde
Customer
Q & A

Q1: What is the significance of 4-Methoxy-3-methylbenzaldehyde in the synthesis of complex molecules?

A1: this compound serves as a crucial starting material in the multi-step synthesis of complex organic compounds. For instance, in the synthesis of saframycin analogs, it reacts with 1,4-diacetyl-2,5-piperazinedione to form a tricyclic lactam, which is further modified to obtain a key intermediate resembling the ABC ring system of saframycins and ecteinascidins. [] This highlights its utility in constructing intricate molecular frameworks.

Q2: How does this compound contribute to the development of novel catalytic systems?

A2: this compound acts as a precursor in the synthesis of ionic cobalt-salen complexes. [] These complexes are investigated for their catalytic activity in the copolymerization of carbon dioxide and propylene oxide, a reaction of significant interest for producing biodegradable polymers. The presence of this compound in the ligand structure allows for the introduction of ionic groups, potentially influencing the catalyst's activity and selectivity.

Q3: Are there any advantages to using this compound as a starting material in organic synthesis?

A3: Yes, research suggests that this compound possesses several advantages as a starting material. It is readily available, enabling straightforward procurement for research purposes. [] Additionally, the synthetic routes employing this compound often involve fewer steps compared to other starting materials, simplifying the synthesis process and potentially leading to higher overall yields of the desired products. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.